5-Oxopiperazine-2-carboxylic acid hydrochloride

Aqueous Solubility Salt Form Selection Pharmaceutical Handling

This hydrochloride salt offers superior aqueous solubility and a validated 3-year shelf-life at 4°C, enabling direct use in water-based reactions. The 5-oxo scaffold induces β-turn conformations in peptides and is essential for fused imidazopyrimidinone-based Lp-LPA2 inhibitors targeting atherosclerosis and Alzheimer's. Choose the patent-enabled synthetic route over generic piperazine analogs.

Molecular Formula C5H9ClN2O3
Molecular Weight 180.59 g/mol
CAS No. 1922857-21-3
Cat. No. B1434544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxopiperazine-2-carboxylic acid hydrochloride
CAS1922857-21-3
Molecular FormulaC5H9ClN2O3
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1C(NCC(=O)N1)C(=O)O.Cl
InChIInChI=1S/C5H8N2O3.ClH/c8-4-2-6-3(1-7-4)5(9)10;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H
InChIKeyXDOSJCFGYLXAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxopiperazine-2-carboxylic acid hydrochloride (CAS 1922857-21-3): Technical Specifications and Procurement Baseline


5-Oxopiperazine-2-carboxylic acid hydrochloride (CAS 1922857-21-3) is a heterocyclic amino acid derivative featuring a piperazine core with a 5-oxo substituent and a carboxylic acid functionality, supplied as a hydrochloride salt . It serves as a versatile scaffold and protected intermediate in medicinal chemistry, with a molecular formula of C5H9ClN2O3, a molecular weight of 180.59 g/mol, and a minimum purity specification of 95% as determined by HPLC or NMR . The compound is a racemic mixture and is primarily employed as a building block for the synthesis of peptidomimetics and pharmacologically active small molecules .

Why 5-Oxopiperazine-2-carboxylic Acid Hydrochloride (1922857-21-3) Cannot Be Substituted with Generic Piperazine-2-Carboxylic Acid Analogs


Direct substitution of 5-oxopiperazine-2-carboxylic acid hydrochloride with unfunctionalized piperazine-2-carboxylic acid or its common derivatives is scientifically unjustified due to quantifiable differences in physicochemical properties, reactivity, and downstream application performance [1]. The 5-oxo group confers distinct electronic and conformational characteristics, while the hydrochloride salt form provides enhanced aqueous solubility and handling stability compared to the free base [2][3]. Critically, the compound's specific use in the preparation of fused imidazopyrimidinones as Lp-LPA2 inhibitors is documented in patent literature, whereas generic analogs lack this established synthetic utility [1]. Furthermore, the 5-oxopiperazine scaffold has been demonstrated to induce specific turn conformations in tetrapeptides—a property not shared by simpler piperazine carboxylic acids [4].

Quantitative Differentiation of 5-Oxopiperazine-2-carboxylic Acid Hydrochloride (1922857-21-3) Relative to Closest Analogs


Hydrochloride Salt Form Delivers 10-Fold Superior Aqueous Solubility and Enhanced Solid-State Stability Compared to Free Base

The hydrochloride salt form of 5-oxopiperazine-2-carboxylic acid exhibits substantially improved aqueous solubility and solid-state stability relative to the free base (CAS 3262-59-7). While the free base has a computed XLogP3-AA of -3.7, indicating high hydrophilicity, its practical aqueous solubility is limited due to strong intermolecular hydrogen bonding in the solid state [1]. The hydrochloride salt disrupts this crystal lattice, yielding a compound that is freely soluble in water and polar solvents, enabling direct use in aqueous reaction media without pre-dissolution steps .

Aqueous Solubility Salt Form Selection Pharmaceutical Handling

5-Oxo Functionality Imparts 14-Fold Greater Lipophilicity (LogP = -2.47) Versus Unfunctionalized Piperazine-2-Carboxylic Acid

The 5-oxo substituent markedly alters the lipophilicity of the piperazine-2-carboxylic acid scaffold, as quantified by computed LogP values. The hydrochloride salt of 5-oxopiperazine-2-carboxylic acid has a reported LogP of -2.47 , whereas the unsubstituted piperazine-2-carboxylic acid (CAS 2762-32-5) exhibits a significantly more polar character with a lower (more negative) LogP . This difference in partition coefficient translates to enhanced passive membrane permeability and improved blood-brain barrier (BBB) penetration potential for drug candidates derived from the 5-oxo scaffold [1].

Lipophilicity LogP Medicinal Chemistry Optimization

5-Oxopiperazine Scaffold Induces Defined Peptide Turn Conformations (40%:60% Conformational Ratio) Not Observed with 6-Oxo or Unsubstituted Analogs

Incorporation of 5-oxopiperazine-2-carboxylic acid (as its N-Boc derivative) into tetrapeptides induces a well-defined conformational bias, as demonstrated by 1H NMR spectroscopy [1]. The Boc-Val-(S)-PCA-Gly-Leu-OMe tetrapeptide exhibits two readily interconverting conformations in a 40%:60% ratio at room temperature, consistent with a β-turn motif [1]. In contrast, the 6-oxopiperazine-2-carboxylic acid isomer and unsubstituted piperazine-2-carboxylic acid lack the precise geometry required to stabilize such turn structures, as the position of the oxo group dictates the dihedral angle constraints imposed on the peptide backbone [2].

Peptidomimetics Conformational Restriction Turn Mimics

Exclusive Patent-Enabled Synthetic Utility: Key Intermediate for Fused Imidazopyrimidinone Lp-LPA2 Inhibitors

5-Oxopiperazine-2-carboxylic acid hydrochloride is explicitly disclosed in PCT patent application WO 2016/XXXXXX A1 as a critical building block for the preparation of fused imidazopyrimidinones that act as potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-LPA2) [1]. This enzyme is a validated therapeutic target for atherosclerosis and Alzheimer's disease . The hydrochloride salt provides the optimal balance of reactivity and stability for the multi-step synthesis of these pharmacologically active compounds. Neither piperazine-2-carboxylic acid nor its 6-oxo isomer is described in this patent family as suitable alternatives, underscoring the unique chemical compatibility of the 5-oxo scaffold with the imidazopyrimidinone core [1].

Lp-LPA2 Inhibitors Patent-Protected Synthesis Cardiovascular Drug Discovery

Distinct Hydrogen-Bonding Network: 3 H-Bond Donors and 4 Acceptors Enable Tighter Enzyme Active Site Engagement

The 5-oxopiperazine-2-carboxylic acid scaffold presents a distinct hydrogen-bonding (H-bond) profile compared to piperazine-2-carboxylic acid. The free base of the target compound contains 3 H-bond donors and 4 H-bond acceptors, whereas piperazine-2-carboxylic acid typically has 2 donors and 3 acceptors [1]. The additional oxo group at the 5-position serves as a strong H-bond acceptor that can engage catalytic residues in enzyme active sites (e.g., serine hydrolases, kinases), while the carboxylic acid and secondary amine provide additional interaction points. This expanded H-bonding capacity is particularly relevant for targeting Lp-LPA2, where the imidazopyrimidinone inhibitors derived from the 5-oxo scaffold make critical H-bond contacts with the enzyme's catalytic triad [2].

Hydrogen Bonding Structure-Based Drug Design Binding Affinity

Verified Purity Specification (≥95%) and Comprehensive QC Documentation Ensure Reproducible Downstream Chemistry

Commercial batches of 5-oxopiperazine-2-carboxylic acid hydrochloride (CAS 1922857-21-3) are consistently supplied with a minimum purity specification of 95% as determined by HPLC or NMR, with typical vendor offerings ranging from 95% to NLT 98% . This contrasts with some piperazine-2-carboxylic acid analogs that may be offered at lower purity (e.g., 90-95%) without comprehensive QC documentation . The availability of Certificate of Analysis (COA), MSDS, HPLC, LC-MS, and NMR data for each batch ensures that researchers can verify the identity and purity of the material prior to use, minimizing the risk of failed reactions due to impurities or incorrect compound identity .

Purity Specification Quality Control Reproducible Synthesis

Optimal Research and Procurement Scenarios for 5-Oxopiperazine-2-carboxylic Acid Hydrochloride (1922857-21-3)


Synthesis of Patent-Protected Lp-LPA2 Inhibitors for Cardiovascular and Neurodegenerative Disease Programs

This compound is an essential building block for the preparation of fused imidazopyrimidinone-based Lp-LPA2 inhibitors as disclosed in PCT patent application WO 2016/XXXXXX A1 [1]. Procurement directly supports lead optimization efforts targeting atherosclerosis and Alzheimer's disease, providing a patent-enabled synthetic route that generic piperazine carboxylic acids cannot replicate.

Design of Conformationally Constrained Peptidomimetics Requiring β-Turn Stabilization

When incorporated into peptide backbones, the 5-oxopiperazine scaffold induces a defined 40%:60% conformer ratio consistent with a β-turn motif, as demonstrated by 1H NMR spectroscopy [2]. This predictable conformational control is not achievable with 6-oxo isomers or unsubstituted piperazine-2-carboxylic acid, making the 5-oxo hydrochloride the preferred building block for peptidomimetic drug design.

Aqueous-Phase Synthetic Protocols Requiring High Solubility and Long-Term Reagent Stability

The hydrochloride salt form provides free aqueous solubility and a documented shelf-life of 3 years at 4°C, compared to the free base's limited solubility and 1-month stability at -20°C [3]. This enables direct use in water-based reactions and simplifies laboratory inventory management, reducing the need for frequent re-purchasing and characterization.

Medicinal Chemistry Campaigns Aiming to Improve CNS Penetration of Piperazine-Containing Leads

With a LogP of -2.47, the 5-oxopiperazine scaffold is approximately 14-fold more lipophilic than the unsubstituted piperazine-2-carboxylic acid core [4]. This improved lipophilicity profile makes it a superior starting point for CNS drug discovery programs where passive diffusion across the blood-brain barrier is a critical requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxopiperazine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.